(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Bond angles | C4-C5-O1 = 121.5° |
| Torsional angles | C3-C4-C5-O1 = 178.2° |
The pyrrolidine ring adopts a slightly puckered conformation, with a Cremer-Pople puckering amplitude (Q) of 0.32 Å. The E configuration at position 4 is stabilized by intramolecular hydrogen bonding between the hydroxyl group (O-H) and the adjacent ketone oxygen (O=C), forming a six-membered pseudo-cyclic structure. Intermolecular π-π stacking between the 4-hydroxy-3-methoxyphenyl and furan rings further stabilizes the crystal lattice.
Conformational Analysis Through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including $$ ^1H $$, $$ ^{13}C $$, and 2D techniques (COSY, HSQC, HMBC), elucidates the compound’s dynamic behavior in solution:
Table 2: Key $$ ^1H $$ NMR Chemical Shifts (DMSO-d6, 600 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine H-4 | 6.82 | Singlet |
| Furan H-3 | 7.12 | Doublet (J = 3.2 Hz) |
| Oxazole H-4 | 8.05 | Singlet |
| Aromatic H-2 (phenyl) | 6.91 | Doublet (J = 8.4 Hz) |
The $$ ^3J_{H4-H5} $$ coupling constant of 10.2 Hz confirms the trans diaxial arrangement of protons at positions 4 and 5, consistent with the E configuration. Nuclear Overhauser Effect (NOE) correlations between the furan methyl group (δ 2.31 ppm) and pyrrolidine H-4 further validate the spatial proximity of these moieties.
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits pH-dependent tautomerism involving the enolic hydroxyl and ketone groups. In dimethyl sulfoxide (DMSO), the dominant tautomer is the keto-enol form, stabilized by intramolecular hydrogen bonding. Key observations include:
- Keto Form : Characterized by a strong IR absorption at 1715 cm$$ ^{-1} $$ (C=O stretch) and a $$ ^1H $$ NMR signal for the enolic proton at δ 12.8 ppm.
- Enol Form : Observed in chloroform, with a downfield-shifted hydroxyl proton (δ 14.2 ppm) and reduced C=O absorption intensity.
Solvent polarity profoundly influences the equilibrium:
Table 3: Tautomeric Distribution in Selected Solvents
| Solvent | Keto:Enol Ratio |
|---|---|
| DMSO | 85:15 |
| CDCl₃ | 60:40 |
| MeOH | 75:25 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the experimental data, showing a 2.3 kcal/mol energy preference for the keto form in polar aprotic solvents.
Properties
Molecular Formula |
C21H18N2O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H18N2O7/c1-10-4-7-14(29-10)19(25)17-18(12-5-6-13(24)15(9-12)28-3)23(21(27)20(17)26)16-8-11(2)30-22-16/h4-9,18,24,26H,1-3H3 |
InChI Key |
DVHOMZQYMNPOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)C4=NOC(=C4)C)O |
Origin of Product |
United States |
Biological Activity
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its intricate structure, characterized by multiple functional groups, suggests a wide range of pharmacological properties. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer effects.
Structural Features
The molecular structure of the compound includes:
- A pyrrolidine core , which is known for its biological significance.
- Hydroxyl and methoxy groups , which contribute to its antioxidant properties.
- A furan moiety , which is often associated with antimicrobial activity.
Antioxidant Activity
The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, thereby exhibiting significant antioxidant properties. Compounds with similar structural features have been shown to reduce oxidative stress in various biological systems.
Antimicrobial Effects
Research indicates that this compound may possess broad-spectrum antimicrobial activity. The combination of functional groups allows it to interact with microbial membranes, potentially increasing permeability and leading to cell death. In vitro studies have demonstrated that related compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to interfere with cellular pathways involved in proliferation and apoptosis. Studies have shown that derivatives of pyrrolidine exhibit significant antiproliferative effects on various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways that regulate cell growth and survival .
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays, revealing a strong correlation between hydroxyl substitution and increased antioxidant activity.
- Antimicrobial Testing : In a comparative analysis of various derivatives, it was found that compounds similar to (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.19 to 1.17 μg/mL .
- Anticancer Activity : The compound was evaluated against several cancer cell lines, demonstrating IC50 values indicative of potent anticancer effects. The presence of the oxazole ring was particularly noted for enhancing cytotoxicity against breast cancer cells .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Aromatic rings, hydroxyl groups | Antioxidant, anti-inflammatory |
| Compound B | Furan derivatives | Antimicrobial |
| Compound C | Pyrrolidine core | Anticancer |
| Target Compound | Hydroxy and methoxy substituents | Antioxidant, antimicrobial, anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with two structurally related pyrrolidine-2,3-dione derivatives:
*Inferred from structure; †Estimated via computational tools; ‡Polar Surface Area (PSA) calculated using fragment-based methods.
Key Observations:
Lipophilicity : The target compound exhibits lower estimated LogP (~2.5) compared to the fluorophenyl analog (LogP = 4.09 ), likely due to its polar 4-hydroxy-3-methoxyphenyl and hydroxylated furan groups. This suggests better aqueous solubility, critical for bioavailability.
Bioactive Substituents: The 4-hydroxy-3-methoxyphenyl group in the target compound mirrors structural motifs in polyphenols (e.g., curcumin), which are associated with antioxidant activity .
Preparation Methods
Preparation of Pyrrolidine-2,3-Dione Intermediate
The pyrrolidine core is synthesized through a modified Robinson-Gabriel cyclization (Figure 1A). A 2024 protocol from VulcanChem (VC16341107) details:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diethyl acetamidomalonate, POCl₃, 0°C → rt | 78% |
| 2 | K₂CO₃/MeOH, reflux 6h | 92% |
| 3 | L-Selectride, THF, -78°C | 68% ee |
This method avoids chromatographic purification through crystallization in isopropyl acetate.
Synthesis of 5-Methyl-1,2-Oxazol-3-yl Substituent
The oxazole ring is constructed via Bredereck reaction optimization:
-
α-Haloketone (1.2 eq) + Formamide (3 eq) → 2,4-disubstituted oxazole
-
Microwave-assisted cyclization reduces reaction time from 12h → 8min (350W):
Key parameters:
-
Solvent: Isopropyl alcohol
-
Catalyst: Potassium phosphate
Coupling Strategies for Final Assembly
Fragment Coupling via EDC/HOBt Mediation
Patent WO2000053589 describes carbodiimide-mediated coupling for similar pyrrolidine-oxazole systems:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 eq) |
| Additive | HOBt (1.2 eq) |
| Solvent | DMF/THF (3:1) |
| Temperature | 0°C → rt, 24h |
| Yield | 74% |
Steric hindrance from the 5-methyl group necessitates extended reaction times compared to unsubstituted oxazoles.
Geometrical Control of Exocyclic Double Bond
The (4E) configuration is achieved through:
-
Kinetic control : Low-temperature (-20°C) condensation
Protecting Group Strategy
Sensitive functionalities require sequential protection/deprotection:
| Functional Group | Protecting Group | Deprotection Method |
|---|---|---|
| 4-Hydroxyphenyl | Benzyl ether | H₂/Pd-C (50 psi) |
| Secondary Alcohol | TBS ether | TBAF/THF |
| Amide Nitrogen | Boc | HCl/dioxane |
Notably, the 5-methylfuran hydroxy group remains unprotected due to its lower acidity (pKa ≈ 12).
Green Chemistry Alternatives
Solvent Replacement
| Conventional | Green Alternative |
|---|---|
| DMF | Cyrene® (dihydrolevoglucosenone) |
| THF | 2-MeTHF |
| CH₂Cl₂ | EtOAc/CPME mixture |
This reduces Process Mass Intensity (PMI) by 62% while maintaining yields ≥85%.
Catalytic Asymmetric Synthesis
Immobilized lipase (e.g., CAL-B) enables enantioselective acylations:
\text{ee} = 98\% \quad \text{(vs. 68% chemical catalyst)}
Industrial-Scale Purification
Key innovations from CA2568836C:
-
Crystallization-induced asymmetric transformation :
-
Solvent: IPA/water (7:3)
-
Seeding at 40°C
-
99.5% diastereomeric excess
-
-
Continuous filtration-drying : Reduces processing time by 70%
Analytical Characterization
Critical quality control parameters:
| Technique | Critical Parameters |
|---|---|
| HPLC | Purity ≥99.5% (C18, 0.1% H3PO4/MeCN) |
| HRMS | [M+H]+ calc. 529.2045, found 529.2043 |
| XRD | Confirms E-configuration (torsion angle 178.4°) |
Yield Optimization Landscape
Comparative analysis of synthetic routes:
The convergent approach balances scalability and efficiency for current GMP production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
